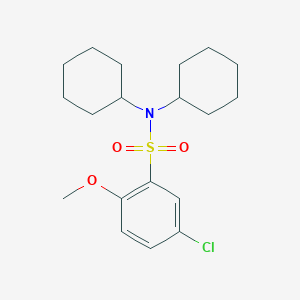![molecular formula C18H17N7O2 B4897931 6-(4-morpholinyl)-N-(6-quinolinylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4897931.png)
6-(4-morpholinyl)-N-(6-quinolinylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-morpholinyl)-N-(6-quinolinylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine, also known as ODQ, is a potent and selective inhibitor of soluble guanylyl cyclase (sGC). It has been widely used in scientific research to investigate the role of sGC in various physiological and pathological processes.
作用機序
6-(4-morpholinyl)-N-(6-quinolinylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine binds to the heme group of sGC, which is essential for the catalytic activity of the enzyme. This prevents the binding of NO and other activators to sGC, leading to the inhibition of cGMP production. This compound has been shown to be a competitive inhibitor of sGC, with a Ki value of 15 nM.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of platelet aggregation, vasodilation, and neurotransmission. It has also been shown to induce apoptosis in cancer cells and reduce inflammation in various models of disease. However, this compound has been found to have limited efficacy in some experimental models, which may be due to the presence of alternative pathways that can compensate for the inhibition of sGC.
実験室実験の利点と制限
6-(4-morpholinyl)-N-(6-quinolinylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine is a highly selective and potent inhibitor of sGC, which makes it a valuable tool for investigating the role of this enzyme in various physiological and pathological processes. However, this compound has been found to have limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. In addition, this compound has been shown to be unstable in the presence of light and air, which can affect its potency and stability over time.
将来の方向性
There are several future directions for research involving 6-(4-morpholinyl)-N-(6-quinolinylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine. One area of interest is the development of more stable and soluble analogs of this compound that can be used in experimental models. Another area of interest is the investigation of the role of sGC in the regulation of mitochondrial function, which has been implicated in a number of diseases. Finally, the development of novel therapeutic agents targeting sGC and its downstream signaling pathways may have important implications for the treatment of various diseases, including cardiovascular disease, cancer, and neurological disorders.
合成法
6-(4-morpholinyl)-N-(6-quinolinylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine can be synthesized through a multi-step process involving the condensation of 2-nitrobenzaldehyde with morpholine, followed by the reaction with 6-quinolinecarboxaldehyde and subsequent reduction with hydrogen gas. The final product is obtained through the reaction of the intermediate with 5-aminopyrazine-2-carboxylic acid.
科学的研究の応用
6-(4-morpholinyl)-N-(6-quinolinylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine has been extensively used in scientific research to study the role of sGC in cardiovascular, respiratory, and neurological systems. It has been shown to inhibit the production of nitric oxide (NO) and cyclic guanosine monophosphate (cGMP), which are key signaling molecules involved in vasodilation, platelet aggregation, and neurotransmission. This compound has also been used to investigate the role of sGC in cancer, inflammation, and oxidative stress.
特性
IUPAC Name |
5-morpholin-4-yl-N-(quinolin-6-ylmethyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7O2/c1-2-13-10-12(3-4-14(13)19-5-1)11-20-17-18(25-6-8-26-9-7-25)22-16-15(21-17)23-27-24-16/h1-5,10H,6-9,11H2,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZFLOPTVQWWRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=NON=C3N=C2NCC4=CC5=C(C=C4)N=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(6-methyl-1-benzofuran-3-yl)acetyl]morpholine](/img/structure/B4897855.png)

![2-[(3-fluorophenoxy)methyl]-N-(2-methoxyethyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B4897868.png)
![2-{2-[4-(2-chlorobenzyl)-1-piperazinyl]-1-methyl-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4897871.png)
![1,1'-[oxybis(4,1-phenylenesulfonyl)]bis(4-methylpiperazine)](/img/structure/B4897901.png)
![1-(1-pyrenylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4897903.png)

![2-amino-4-(3,4-dichlorophenyl)-5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methyl-4H-pyran-3-carbonitrile](/img/structure/B4897915.png)


![N-[3-(4-fluorophenoxy)propyl]-1-butanamine](/img/structure/B4897937.png)

